N-(3,4-dimethoxyphenyl)guanidine metanesulfonate
Overview
Description
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research fields due to its ability to interact with specific molecular targets. The compound has a molecular formula of C10H17N3O5S and a molecular weight of 291.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide in the presence of a suitable catalyst. The resulting intermediate is then treated with methanesulfonic acid to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions. The process is monitored for consistency in product quality, and purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenyl)guanidine metanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)guanidine metanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)guanidine metanesulfonate involves its interaction with specific molecular targets, such as α2-adrenoceptors. By binding to these receptors, the compound can modulate various physiological processes, including insulin production and glucose utilization. The pathways involved in these effects are complex and may include signaling cascades that regulate cellular metabolism and function.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenyl)guanidine hydrochloride
- N-(3,4-dimethoxyphenyl)guanidine sulfate
- N-(3,4-dimethoxyphenyl)guanidine nitrate
Comparison: N-(3,4-dimethoxyphenyl)guanidine metanesulfonate is unique due to its specific interaction with α2-adrenoceptors, which distinguishes it from other similar compounds. While the hydrochloride, sulfate, and nitrate salts of N-(3,4-dimethoxyphenyl)guanidine share similar core structures, their solubility, stability, and biological activity may differ, making this compound particularly valuable in certain research contexts .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.CH4O3S/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZONNQCOJAYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.